molecular formula C₂₇H₄₃D₃O₄ B1145129 3α,7α-Dihydroxycoprostanic Acid-d3 CAS No. 338976-76-4

3α,7α-Dihydroxycoprostanic Acid-d3

Cat. No. B1145129
M. Wt: 437.67
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 and related compounds involves complex chemical procedures that often start from basic sterol precursors. For example, the synthesis of 1α-hydroxy derivatives of vitamin D3, which share a similar complex steroid structure, involves chemical transformations starting from cholesterol or its analogs, highlighting the intricate steps necessary for synthesizing such compounds (Holick et al., 1973). These processes can include hydroxylation, protection/deprotection of functional groups, and stereoselective synthesis steps to achieve the desired configuration and functionality.

Molecular Structure Analysis

The molecular structure of 3α,7α-Dihydroxycoprostanic Acid-d3 is characterized by its steroid backbone, with specific functional groups such as hydroxyl groups positioned at the 3α and 7α positions. This structural configuration is crucial for its biological activity, similar to the structure-function relationship observed in vitamin D3 derivatives where the positioning of hydroxyl groups significantly impacts their biological efficacy and receptor binding affinity (Okamura et al., 1975).

Scientific Research Applications

Metabolism Studies in Rat Liver

Hutton and Boyd (1966) conducted research on the metabolism of related compounds in rat liver, providing insights into the enzymatic processes and metabolic pathways involving sterols similar to 3α,7α-Dihydroxycoprostanic Acid-d3. This study contributes to understanding the role and transformation of similar compounds in liver metabolism (Hutton & Boyd, 1966).

Synthesis and Biological Activity

Beloeil et al. (1980) reported on the chemical synthesis and biological activity of compounds structurally similar to 3α,7α-Dihydroxycoprostanic Acid-d3, which can contribute to our understanding of its synthesis and potential biological roles (Beloeil, Esnault, Fétizon, & Henry, 1980).

Role in Vitamin D Metabolism

DeLuca (2004) provides an overview of the general physiological features and functions of vitamin D, which may be relevant to understanding the role of 3α,7α-Dihydroxycoprostanic Acid-d3 in vitamin D metabolism (DeLuca, 2004).

Vitamin D Synthesis

Research by Zehnder et al. (2001) on the enzyme 25-hydroxyvitamin D3-1α-hydroxylase, which catalyzes the synthesis of the active form of vitamin D, could provide context for understanding the function of 3α,7α-Dihydroxycoprostanic Acid-d3 in similar metabolic pathways (Zehnder et al., 2001).

Insights into Vitamin D Analogues

Holick et al. (1973) discuss a vitamin D3 analog, shedding light on the potential of 3α,7α-Dihydroxycoprostanic Acid-d3 in similar roles or as a precursor in the synthesis of vitamin D analogues (Holick, Semmler, Schnoes, & DeLuca, 1973).

Potential Medical Applications

Research on the role of vitamin D3 and its derivatives, such as the work by Ishizawa et al. (2008), can provide insights into the potential therapeutic applications of compounds like 3α,7α-Dihydroxycoprostanic Acid-d3 in treating conditions like immune disorders or malignancies (Ishizawa et al., 2008).

properties

CAS RN

338976-76-4

Product Name

3α,7α-Dihydroxycoprostanic Acid-d3

Molecular Formula

C₂₇H₄₃D₃O₄

Molecular Weight

437.67

synonyms

(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3;  3α,7α-Dihydroxy-5β-cholestanoic Acid-d3;  3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3;  (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; 

Origin of Product

United States

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